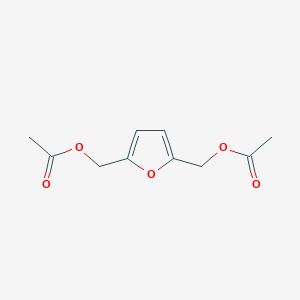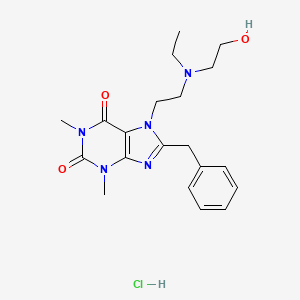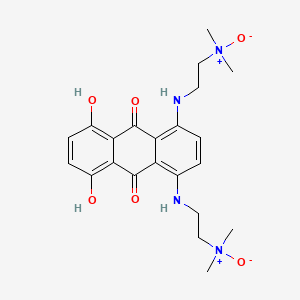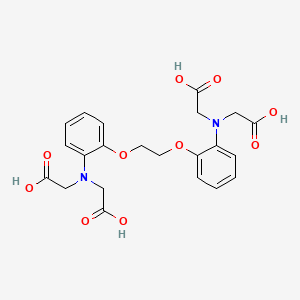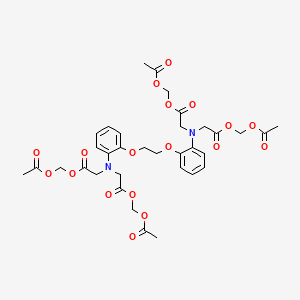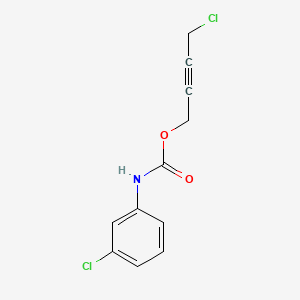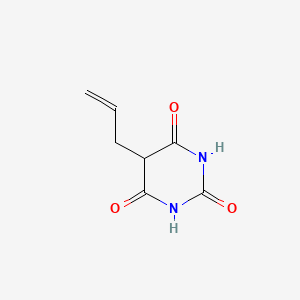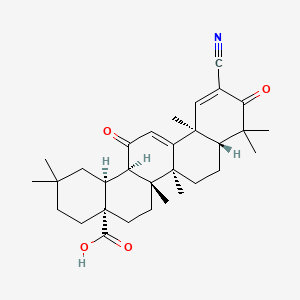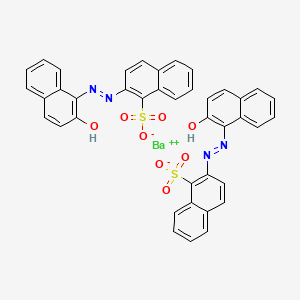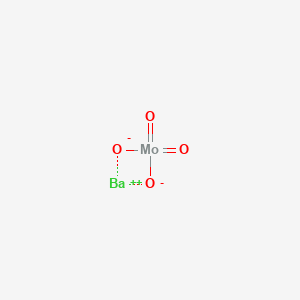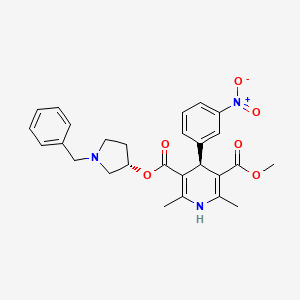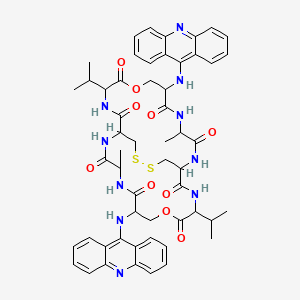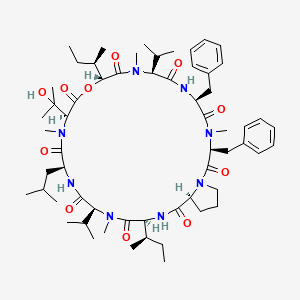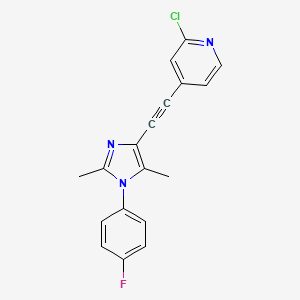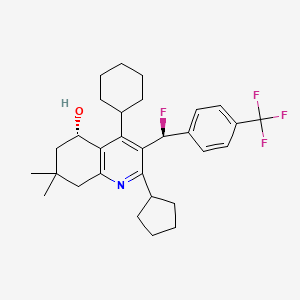
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-60-5521 is a potent inhibitor of cholesteryl ester transfer protein (CETP).
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
Reactions with Cyclohexane and Benzene : Isomeric quinolinols, including 4-quinolinol derivatives, undergo selective ionic hydrogenation with cyclohexane to yield various quinolinone and quinolinol products. These reactions, which involve superacid systems and aluminum halides, lead to the formation of phenyl-substituted derivatives and indicate the possibility of creating complex molecular structures (Olah, Koltunov, Prakash, & Rasul, 2004).
Synthesis of Quinoline Derivatives : Acid-catalyzed cyclocondensation methods have been used to synthesize 4-aryl-8-fluoro-tetrahydroquinoline derivatives, highlighting the adaptability of quinoline compounds in synthesis processes (Tolstikov et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of certain quinolinol derivatives have provided insights into the molecular configurations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Vergeer, Kooijman, Schreurs, Kroon, & Grech, 1999).
Condensation Reactions : 4-aryl-tetrahydroquinolin-5-ones have been synthesized through the condensation of various compounds, demonstrating the versatility of quinolinol derivatives in forming new chemical entities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).
Stereochemical Analysis : Studies on the stereochemistry of Grignard reactions involving quinoline derivatives provide insights into the influence of solvent and reactant changes on the outcomes of these reactions (Colantoni et al., 1978).
Biochemical Applications
Antifungal Activity : Quinolinol derivatives, such as 2-methyl-8-quinolinol and its substitutes, have demonstrated antifungal activity against various fungi, indicating their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Fluorescence Studies : Certain quinoline derivatives exhibit fluorescence properties, which can be leveraged for biochemical assays and imaging applications (Touzani et al., 2001).
Calcium Channel Antagonist Activities : Research has shown that quinoline derivatives can act as calcium channel antagonists, suggesting their potential use in medical treatments (Bülbül et al., 2009).
Cytotoxicity Evaluation : Certain quinoline-2-carboxamide derivatives have been evaluated for cytotoxicity against tumor cell lines, indicating their potential use in cancer research and therapy (Matarrese et al., 2001).
Antibacterial Activity : The stereochemistry of quinolone derivatives has been shown to significantly influence their antibacterial activity, providing insights for the development of more effective antibiotics (Gerster et al., 1987).
Electrochemical Studies : Electrochemical behavior studies of quinoline derivatives offer insights into their potential applications in electrochemistry and material science (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Propiedades
Número CAS |
893409-49-9 |
|---|---|
Nombre del producto |
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- |
Fórmula molecular |
C30H37F4NO |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol |
InChI |
InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1 |
Clave InChI |
BHKIPHICFOJGLD-HOFKKMOUSA-N |
SMILES isomérico |
CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
SMILES canónico |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAY-60-5521; BAY605521; BAY 60-5521; UNII-I0J230BJOO; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



